molecular formula C6H13N3O B3329985 1-Ethyl-4-nitroso-piperazine CAS No. 65504-33-8

1-Ethyl-4-nitroso-piperazine

Cat. No. B3329985
CAS RN: 65504-33-8
M. Wt: 143.19 g/mol
InChI Key: CWZUYOLYTOIBRY-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitroso-piperazine is an organic compound . It is also known as Ethyl 4-Nitroso-1-Piperazinecarboxylate . The CAS number for this compound is 65504-33-8 . It has a molecular formula of C6H13N3O and a molecular weight of 143.19 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-4-nitroso-piperazine are not available, piperazine derivatives are known to undergo various reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antiviral Research

1-Ethyl-4-nitroso-piperazine, as a structural motif, has been explored in the synthesis of novel compounds with potential antiviral activities. For instance, compounds synthesized from piperazine derivatives have been evaluated for their anti-HIV activities. Notably, a series of 5-substituted piperazinyl-4-nitroimidazole derivatives were synthesized, aiming to develop new non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrated specific activities against HIV-1 and HIV-2, showcasing the potential of piperazine derivatives in antiviral drug development (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Chemical Synthesis and Characterization

Piperazine derivatives, including those structurally related to 1-Ethyl-4-nitroso-piperazine, have been synthesized and characterized for various applications. For example, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its metal complexes have been synthesized and characterized, demonstrating the versatility of piperazine compounds in forming complexes with metals like Ni(II), Zn(II), and Cd(II). These complexes have been analyzed through spectroscopic and DFT techniques, revealing insights into their structure and potential applications in materials science (Prakash, Gautam, Dani, Nandi, Singh, & Singh, 2014).

Bioorthogonal Chemistry

The structural flexibility of piperazine derivatives facilitates their use in bioorthogonal chemistry. Novel functionalized piperazine derivatives have been synthesized for applications in bioorthogonal labeling, demonstrating the potential of these compounds in biochemical research. These derivatives have been characterized by various spectroscopic methods and have shown promise for future labeling purposes, highlighting the role of piperazine derivatives in the development of biochemical tools (Mamat, Pretze, Gott, & Köckerling, 2016).

Insecticide Development

Piperazine derivatives have also found applications in the development of novel insecticides. The serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) has been used as a lead compound for new insecticides targeting serotonin (5-HT) receptors in parasitic nematodes. This research indicates the potential of piperazine derivatives in creating insecticides with novel modes of action (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Chromatographic Studies

In chromatographic studies, racemic 1,4-disubstituted piperazines have been synthesized and resolved into enantiomers, demonstrating the role of piperazine derivatives in analytical chemistry. These studies provide insights into the structure-retention relationship on carbohydrate chiral stationary phases, underscoring the utility of piperazine derivatives in enantiomeric separation processes (Chilmonczyk, Sienicki, Lozowicka, Lisowska-Kuźmicz, Jończyk, & Aboul‐Enein, 2005).

properties

IUPAC Name

1-ethyl-4-nitrosopiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c1-2-8-3-5-9(7-10)6-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZUYOLYTOIBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-nitroso-piperazine

CAS RN

65504-33-8
Record name 1-ethyl-4-nitrosopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl iodide (8.13 g, 0.052 mole) was added to acetone (80 ml) containing N-nitroso piperazine (6.0 g, 0.052 mole) (prepared as described in U.S. Pat. No. 2,907,767) and anhydrous potassium carbonate (7.3 g, 0.052 mole). The mixture was heated under reflux for 24 hours, cooled, treated with water (50 ml) evaporated to 1/2 volume and extracted with ether (3×150 ml). The combined extracts were dried (K2CO3) filtered and evaporated in vacuo to yield N-ethyl-N'-nitrosopiperazine (7.71 g, 98%), as a straw coloured oil.
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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